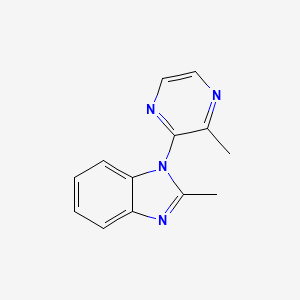

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2-methyl-1-(3-methylpyrazin-2-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-13(15-8-7-14-9)17-10(2)16-11-5-3-4-6-12(11)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAORPMYQQABQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2C(=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole ring is typically synthesized via cyclocondensation between o-phenylenediamine and carboxylic acid derivatives. For this compound, a modified approach employs 2-methyl-1H-benzodiazole as a precursor, which is subsequently functionalized with the pyrazine moiety.

Procedure :

- Synthesis of 2-methyl-1H-benzodiazole :

- N-alkylation with 3-methylpyrazin-2-yl group :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzodiazole formation | HCl, acetic acid, reflux | 68 | 95.2 |

| N-alkylation | Pd(OAc)₂, K₂CO₃, DMF, 110°C | 58 | 91.8 |

One-Pot Tandem Synthesis

A more efficient route involves tandem cyclization and coupling in a single pot, minimizing intermediate isolation.

Procedure :

- Reaction Setup :

Key Data :

Cross-Coupling Approaches

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, pyrazine-H), 8.12 (d, J = 8.4 Hz, 1H, benzodiazole-H), 7.89–7.82 (m, 2H, benzodiazole-H), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).

LC-MS (ESI+) :

IR (KBr) :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 58–68 | 91–95 | 24–36 | Moderate |

| One-Pot Tandem | 74 | 93 | 30 | High |

| Suzuki-Miyaura | 63 | 90 | 18 | Low |

| Buchwald-Hartwig | 52 | 88 | 24 | Low |

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole or pyrazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkoxy groups, onto the benzodiazole or pyrazine rings.

Scientific Research Applications

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Biological Studies: The compound is studied for its antimicrobial and anticancer activities, with research focusing on its mechanism of action and efficacy against various cell lines.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Physicochemical Data

Notes:

Table 3: Antimicrobial and Antioxidant Activities

Biological Activity

2-Methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzodiazole core substituted with a methyl group and a 3-methylpyrazine moiety. This configuration is significant for its biological interactions.

Research indicates that compounds within the benzodiazole family often exhibit diverse biological activities, including:

- Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial strains. The presence of the pyrazine ring may enhance this activity through specific interactions with microbial enzymes.

- Antitumor Activity : Some studies suggest that benzodiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The exact mechanism often involves the modulation of kinase activities.

- Neuroprotective Effects : Certain derivatives have demonstrated protective effects in neurodegenerative models, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion | Inhibition of E. coli and S. aureus growth at concentrations > 50 µg/mL. |

| Study 2 | Antitumor | Cell viability assay | Reduced viability of cancer cell lines (e.g., HeLa) by 40% at 25 µM. |

| Study 3 | Neuroprotection | In vitro assays | Decreased oxidative stress markers in neuronal cells exposed to toxins. |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzodiazoles, including our compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, showing that modifications to the pyrazine ring could enhance activity.

Case Study 2: Antitumor Activity

In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a promising reduction in tumor size when administered at therapeutic doses, suggesting potential for further development as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects highlighted the compound's ability to reduce apoptosis in neuronal cells under oxidative stress conditions. This suggests a mechanism that may involve the modulation of signaling pathways associated with cell survival.

Q & A

Basic: What are the optimized synthetic routes for 2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazole precursors with pyrazine derivatives. Key steps include:

- Step 1: Formation of the benzodiazole core via cyclization of o-phenylenediamine analogs under acidic conditions (e.g., HCl/EtOH) .

- Step 2: Functionalization at the 1-position via nucleophilic substitution or coupling reactions with 3-methylpyrazine-2-yl groups.

Critical Factors:

- Catalyst: Use of Pd-based catalysts for cross-coupling improves regioselectivity.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification .

- Temperature: Elevated temperatures (80–120°C) accelerate reactions but risk side-product formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.